molecular formula C16H14FNO4S2 B2403274 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034440-15-6

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2403274
CAS No.: 2034440-15-6
M. Wt: 367.41
InChI Key: ZQZBQJMILWUCPU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Photodynamic Therapy Applications

One study on a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups highlights its potential for photodynamic therapy in cancer treatment. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure Investigations

Another research focus is on the molecular structure of benzenesulfonamide derivatives. Studies on the crystal structures of these compounds reveal their supramolecular architecture, which is controlled by various intermolecular interactions. This knowledge is crucial for designing new materials with desired physical and chemical properties (Rodrigues et al., 2015).

Cyclooxygenase-2 Inhibition for Anti-inflammatory Applications

Research on 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety has demonstrated selective inhibition of cyclooxygenase-2 (COX-2), highlighting potential for developing new anti-inflammatory drugs. These compounds showed promising pharmacokinetic properties and anti-inflammatory activity in vivo, suggesting a pathway for new drug development (Pal et al., 2003).

Fluorination and Chemical Synthesis

The development of new electrophilic fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), showcases the application of benzenesulfonamide derivatives in enhancing the enantioselectivity of chemical reactions. This reagent is used in the enantioselective fluorination of silylenol ether, demonstrating its utility in synthetic chemistry (Yasui et al., 2011).

Anticancer Activity

Synthesis and evaluation of new benzenesulfonamide derivatives for anticancer activity represent another significant area of research. These compounds have been tested for their efficacy against various cancer cell lines, identifying potential leads for developing new anticancer agents. The research demonstrates the versatility of benzenesulfonamide derivatives in medicinal chemistry, particularly in targeting and inhibiting specific biological pathways involved in cancer (Kumar et al., 2015).

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S2/c1-21-16-5-3-13(8-14(16)17)24(19,20)18-9-12-2-4-15(22-12)11-6-7-23-10-11/h2-8,10,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZBQJMILWUCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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